N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain structural elements found in 1-(1,3-Benzodioxol-5-yl)-2-butanone and N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine . These compounds are known to have a benzodioxol group, which is a common feature in many synthetic drugs .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzodioxolyl group attached to a butanone or butanamine group . The specific compound you mentioned seems to have a more complex structure, including a quinazolinyl group and a thio-butanamide group.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Similar compounds like 1-(1,3-Benzodioxol-5-yl)-2-butanone have a molecular weight of 192.211 Da and N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has a molecular weight of 207.2689 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinazolinones and their derivatives are synthesized through various chemical reactions involving anthranilamide, isocyanates, and other precursors. For example, reactions of anthranilamide with isocyanates have led to the facile synthesis of oxazolo and thiazolo quinazolinones, offering insights into new synthetic pathways and intermediates for further chemical exploration (Chern, Shish, Chang, Chan, & Liu, 1988). Similarly, the synthesis of benzothiazolo quinazolinones from N-(2-hydroxyphenyl)anthranilic acids demonstrates the versatility and potential of these compounds in creating novel heterocyclic structures (Kim, 1981).
Antitumor Activity
Significant research has focused on the antitumor activities of quinazolinone derivatives. Studies have shown that certain benzyl-substituted quinazolinones exhibit broad-spectrum antitumor activity, with some compounds demonstrating potency comparable or superior to established chemotherapy agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). These findings underline the potential of quinazolinone derivatives as candidates for cancer treatment, highlighting their importance in medicinal chemistry research.
Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of quinoline derivatives containing an azole nucleus, for example, revealed that some compounds exhibited good to moderate activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This suggests that quinazolinone derivatives could be valuable in developing new antimicrobial agents to combat resistant bacterial and fungal infections.
Binding Mode and Molecular Docking Studies
The development of quinazolinone derivatives as enzyme inhibitors or receptor antagonists often involves detailed molecular docking and binding mode assessments. Studies such as the development of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945) as a thymidylate synthase inhibitor illustrate the complex interplay between compound structure, enzymatic inhibition, and receptor targeting, with implications for cancer treatment (Tochowicz, Dalziel, Eidam, O’Connell, Griner, Finer-Moore, & Stroud, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O9S/c1-2-28(30(38)34-19-6-8-23-25(11-19)43-16-41-23)46-32-35-21-13-27-26(44-17-45-27)12-20(21)31(39)36(32)9-3-4-29(37)33-14-18-5-7-22-24(10-18)42-15-40-22/h5-8,10-13,28H,2-4,9,14-17H2,1H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQGQRNAKUOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.